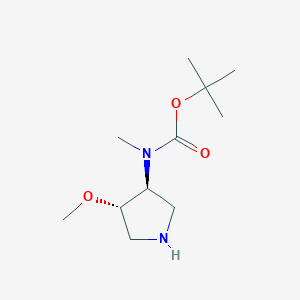
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate
説明
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate, also known as tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : tert-butyl ((3S,4S)-4-methoxypyrrolidin-3-yl)(methyl)carbamate
- CAS Number : 174727-04-9
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the context of neurodegenerative diseases like Alzheimer's disease (AD). Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .
- Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies on Neuroprotection : Research demonstrated that this compound significantly reduced cell death in astrocytes induced by Aβ 1-42 exposure. The protective effect was attributed to the compound's ability to modulate inflammatory responses and oxidative stress levels .
- In Vivo Models : In animal models simulating AD-like symptoms, the compound exhibited a reduction in cognitive decline markers when administered alongside scopolamine. Although the results were promising, the bioavailability in the brain was noted as a limiting factor for efficacy .
Future Directions
The ongoing research into this compound suggests several potential therapeutic applications:
- Alzheimer's Disease Treatment : Given its dual action on AChE and β-secretase, further studies are warranted to explore its efficacy in clinical settings for AD management.
- Development of New Therapeutics : The unique structure of this compound makes it a valuable scaffold for designing new drugs targeting neurological disorders.
科学的研究の応用
Medicinal Chemistry
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to act as a modulator of biological pathways, particularly in the context of enzyme inhibition and receptor modulation.
- Ubiquitin-Specific Protease Inhibition : The compound has been identified as a modulator of ubiquitin-specific proteases (USPs), which are crucial in various cellular processes including protein degradation and signaling pathways. Inhibitors of USPs have therapeutic potential in cancer and neurodegenerative diseases .
Chemical Building Block
This compound serves as an important building block in organic synthesis. Its pyrrolidine structure is valuable for creating more complex molecules through various chemical reactions such as:
- Amide Formation : The carbamate functionality allows for the formation of amides, which are key components in drug development.
- Synthesis of Chiral Compounds : The stereochemistry of this compound makes it suitable for synthesizing chiral intermediates used in pharmaceuticals .
Case Study 1: Inhibition of Ubiquitin-Specific Proteases
A study published in patent literature highlighted the effectiveness of compounds similar to this compound as inhibitors of USP25 and USP28. These enzymes play significant roles in regulating cell cycle progression and apoptosis. The inhibition of these pathways presents a potential therapeutic strategy against certain cancers .
Case Study 2: Synthesis of Bioactive Molecules
Research has demonstrated the utility of this compound in synthesizing bioactive molecules that exhibit anti-inflammatory and analgesic properties. By employing this compound as a starting material, researchers were able to develop novel compounds that showed promising results in preclinical trials for pain relief .
Summary Table of Applications
特性
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHNEEGTSORGGI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CNC[C@@H]1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















